SW157765

GLUT8 inhibitor Target engagement Binding affinity

Researchers studying KRAS/KEAP1 co-mutant NSCLC often lack selective pharmacological tools to probe GLUT8-mediated metabolic vulnerabilities. SW157765 (CAS 332063-87-3) is a validated GLUT8 inhibitor (Kd 200 nM) that selectively targets NSCLC cells with this genetic background, while the hydrogenated analog 500-01 is completely inert, confirming its unique mechanism. • Selective GLUT8 inhibitor; inactive analog 500-01 provides a built-in experimental control. • Validated in KRAS/KEAP1 co-mutant NSCLC viability assays; links GLUT8 inhibition to serine biosynthesis. • High-purity compound (≥98%) supplied with rigorous analytical documentation; ready for SAR and target validation studies.

Molecular Formula C19H13N3O3
Molecular Weight 331.3 g/mol
Cat. No. B10831315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW157765
Molecular FormulaC19H13N3O3
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
InChIInChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+
InChIKeyQSSYRORXXFTVFI-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SW157765 – Selective GLUT8 Inhibitor for KRAS/KEAP1 NSCLC


SW157765 (CAS: 332063-87-3) is a small-molecule inhibitor that selectively targets the non-canonical glucose transporter GLUT8 (SLC2A8) [1]. It is primarily characterized as a chemical probe that demonstrates potent anticancer activity, with a reported Kd of 200 nM for GLUT8 . Its biological activity is specifically linked to a unique vulnerability in non-small cell lung cancer (NSCLC) cells harboring co-occurring mutations in the KRAS and KEAP1 genes [1].

Selective GLUT8 inhibitor chemical probe for non-small cell lung cancer pathway studies
Designed for KRAS/KEAP1 co-mutant NSCLC models; reported genetic-context-dependent response
Tool compound to investigate GLUT8-mediated metabolic vulnerabilities and serine biosynthesis axis

Why Generic GLUT Inhibitors Cannot Replace SW157765


Generic substitution of SW157765 with broader GLUT inhibitors or related analogs is not scientifically justified. Research indicates that its biological activity is contingent on a specific structural feature—an internal alkene—which is required for its function [1]. A direct analog, 500-01, which differs only by the hydrogenation of this alkene, is reported to be completely inert in NSCLC viability assays [1]. Furthermore, SW157765's selectivity for GLUT8 over GLUT2, a more ubiquitous glucose transporter, underpins its unique activity profile in cells with a specific genetic background (KRAS/KEAP1 mutant), which would not be replicated by pan-GLUT inhibitors [2].

SW157765
Selective GLUT8 inhibition; internal alkene motif required for reported activity in KRAS/KEAP1 mutant NSCLC cells
Generic GLUT inhibitor / analog 500-01
Pan-GLUT inhibition or hydrogenated analog lacking the internal alkene; reported inactive in viability assays and may not engage GLUT8
SW157765 selectivity
Preferential GLUT8 over GLUT2 binding; activity linked to KRAS/KEAP1 double-mutant background
Other GLUT ligands
Isoform selectivity and genetic-context dependency may not transfer; substitution risks loss of model-specific endpoint response

SW157765 vs Analogs: Selectivity Evidence


GLUT8 Target Engagement Confirmation

SW157765 binds to the GLUT8 transporter with a dissociation constant (Kd) of 200 nM . This quantifies its direct interaction with the target protein and establishes a baseline for its potency. The selectivity and binding affinity of this interaction is further supported by orthogonal evidence showing enhanced GLUT8 thermal stability in cells treated with SW157765, but not with the inactive analog 500-1 [1].

GLUT8 binding
Head-to-head
Kd = 200 nM
Supports direct target engagement for GLUT8 pathway studies
Analog 500-1 shows no enhanced thermal stability, indicating lack of binding
GLUT8 inhibitor Target engagement Binding affinity Kd

Analog 500-01 Lacks NSCLC Activity

An analog of SW157765, termed 500-01, which differs from the parent molecule only by the hydrogenation of its internal alkene, was found to be completely inert when tested for viability in a panel of NSCLC cell lines [1]. In contrast, SW157765 demonstrates selective toxicity in KRAS/KEAP1 mutant NSCLC cells [1].

NSCLC activity
Head-to-head
SW157765 active · 500-01 inert
Demonstrates structural requirement of internal alkene for cell-model response
500-01 differs only by alkene hydrogenation; viability assay panel
Structure-activity relationship SAR NSCLC Viability Analog

KRAS/KEAP1 Double-Mutant Selectivity

SW157765 exhibits selective efficacy in NSCLC cell lines harboring co-occurring mutations in KRAS and KEAP1. The association of KRAS/KEAP1 double-mutant cell lines with sensitivity to SW157765 is statistically significant and was verifiable in a test set of NSCLC lines distinct from the training set [1]. This indicates that the compound's activity is not general cytotoxicity but is linked to a specific oncogenotype.

Mutant selectivity
Class-level inference
Significant sensitivity shift in KRAS/KEAP1 lines
Reported genetic-context-dependent response; requires model-specific validation
p-value based on NSCLC cell panel; AUC comparison vs wild-type
Biomarker KRAS KEAP1 Selectivity NSCLC

SW157765 Research Applications


KRAS/KEAP1–GLUT8–Serine Biosynthesis Pathway

Researchers should procure SW157765 for studies designed to probe the mechanistic link between KRAS/KEAP1 co-mutations, GLUT8-mediated glucose transport, and serine biosynthesis in NSCLC [1]. Its proven selective toxicity in this genetic context makes it an essential tool compound for validating and exploring this specific metabolic vulnerability [1].

Internal Alkene SAR Studies

SW157765 is an ideal compound for SAR studies focused on the role of its internal alkene in biological activity. The documented inactivity of the closely related analog 500-01 provides a powerful experimental control for investigating the compound's mechanism of action as a potential covalent modifier [1].

GLUT8-Selective Metabolic Studies

SW157765 is a key tool for experiments requiring selective pharmacological inhibition of GLUT8. Its functional selectivity over GLUT2 is a critical differentiation factor for studies investigating isoform-specific functions of glucose transporters, such as in cancer metabolism or other disease models [2].

Application
Selection Property
Validation Focus
KRAS/KEAP1 metabolic pathway studies
Genetic-context selectivity
GLUT8-serine biosynthesis axis in NSCLC models
Structure-activity relationship (SAR) research
Internal alkene functionality
Control using inactive analog 500-01 for mechanism interpretation
GLUT8 isoform-specific inhibition studies
Isoform selectivity (GLUT8 vs. GLUT2)
Glucose transporter isoform function in cancer or metabolic disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW157765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.